molecular formula C11H9ClN2O2 B14461559 5-Chloro-2-(3-methoxyphenoxy)pyrimidine CAS No. 73226-21-8

5-Chloro-2-(3-methoxyphenoxy)pyrimidine

Cat. No.: B14461559
CAS No.: 73226-21-8
M. Wt: 236.65 g/mol
InChI Key: KLENNNPYFLKDLL-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxyphenoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a chlorine atom and at position 2 with a 3-methoxyphenoxy group. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic characteristics, making it a candidate for herbicidal applications.

Properties

CAS No.

73226-21-8

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-2-(3-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C11H9ClN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3

InChI Key

KLENNNPYFLKDLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methoxyphenoxy)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 5-chloro-2,4,6-trifluoropyrimidine with 3-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atoms by the methoxyphenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of pyrimidine amines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

5-Chloro-2-(3-methoxyphenoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxyphenoxy groups contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use
This compound - C11H8ClN3O2 249.65 3-Methoxyphenoxy, Cl Potential herbicide
5-Chloro-2-(trifluoroethyl-pyrazole)pyrimidine - C11H9ClF3N5O 319.67 Trifluoroethyl-pyrazole, Cl Herbicide (90% efficacy)
5-(4-Chlorophenyl)-2-(trifluoromethylphenoxy)pyrimidine 1025263-05-1 C17H10ClF3N2O 350.73 4-Chlorophenyl, trifluoromethylphenoxy Agrochemical research
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride 2378502-81-7 C9H14Cl3N3 270.60 Piperidinyl, Cl Drug scaffold

Table 2: Bioactivity Comparison of Herbicidal Compounds

Compound Application Efficacy (Concentration/Dosage) Target Weeds/Organisms
5-Chloro-2-(trifluoroethyl-pyrazole)pyrimidine Post-emergence herbicide 90% at 750 g/ha Digitaria sanguinalis
This compound (hypothetical) Herbicide (predicted) N/A Likely broad-spectrum weeds
5-Chloro-2-(pent-4-yn-1-yl)pyrimidine N/A N/A N/A

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